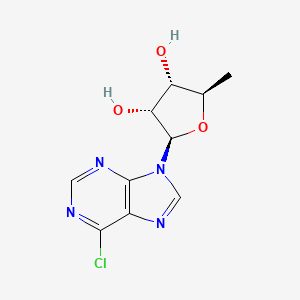

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a synthetic nucleoside analog. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a deoxyribose sugar moiety attached at the 9th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine typically involves the glycosylation of a purine derivative with a protected ribose sugar. One common method starts with the preparation of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is then reacted with 6-chloropurine in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the purine ring or the sugar moiety.

Glycosylation and Deglycosylation: The ribose sugar can be modified or removed through glycosylation or deglycosylation reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 6-amino-9-(5-deoxy-d-ribofuranosyl)purine.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Mechanism of Action:

The compound has been investigated for its ability to inhibit viral replication. It acts as a substrate for purine nucleoside phosphorylases, which are enzymes involved in the metabolism of purines. By inhibiting these enzymes, 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine interferes with the viral life cycle, making it a candidate for antiviral drug development.

Case Studies:

- Inhibition of Viral Replication: Research indicates that this compound demonstrates significant antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus (HIV). Studies have shown that it can effectively reduce viral load in infected cell cultures.

- Use in Enzyme Activity Studies: The compound has been utilized as a positive control in enzyme activity assays related to purine metabolism, aiding researchers in validating their experimental setups.

Anticancer Applications

Cytotoxicity Against Cancer Cells:

this compound exhibits cytotoxic effects against melanoma cells in vitro. This cytotoxicity is likely linked to its ability to inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation.

Mechanism of Action:

The compound's structural modifications at the 6th position enhance its lipophilicity and may contribute to its unique pharmacological properties compared to other purine derivatives. This modification allows for better interaction with cellular targets involved in cancer progression.

Case Studies:

- In Vitro Studies: In laboratory settings, this compound has shown significant cell-killing effects on various cancer cell lines, suggesting potential as an anticancer agent .

- Tumor Xenograft Models: Evaluation against human tumor xenografts in mice has demonstrated its potential effectiveness; however, further studies are needed to establish selective antitumor activity .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other purine derivatives reveals varying degrees of biological activity based on structural modifications. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chlorine at C6 | Antiviral, Cytostatic | Enhanced lipophilicity |

| 6-Aminopurine | Amino group at C6 | Antiviral | Lacks chlorine |

| 2-Amino-6-chloropurine | Amino group at C2, chlorine at C6 | Cytostatic | Different substitution pattern |

| 9-(β-D-ribofuranosyl)adenine | Adenine base instead of chlorinated purine | Antiviral | More potent against certain viruses |

This table illustrates the diversity within purine derivatives and their varying biological activities based on structural modifications.

Wirkmechanismus

The mechanism of action of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The chlorine atom at the 6th position can form hydrogen bonds with nucleobases, potentially disrupting base pairing and leading to errors in genetic information processing. This can result in the inhibition of viral replication or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methylmercaptopurine riboside: Similar structure but with a methylthio group instead of chlorine.

Clofarabine: A nucleoside analog with a fluorine atom and an arabinofuranosyl sugar moiety.

8-Bromoinosine: Contains a bromine atom at the 8th position of the purine ring.

Uniqueness

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is unique due to its specific substitution pattern and the presence of a deoxyribose sugar. This combination of features allows it to interact with nucleic acids in a distinct manner, making it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (CAS No. 112506-90-8) is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, interactions with enzymes, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClN4O3 and a molecular weight of 244.68 g/mol. Its structural characteristics allow it to interact with various biological targets, primarily enzymes involved in nucleotide metabolism.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against several viruses. Its mechanism of action involves the inhibition of viral replication by interfering with nucleic acid synthesis.

- Mechanism of Action : The compound acts as an adenosine analogue, which allows it to be incorporated into viral RNA or DNA, disrupting normal replication processes.

- Inhibitory Concentrations : Studies have demonstrated that this compound can effectively inhibit viral replication at micromolar concentrations, showcasing its potential as an antiviral agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell growth and survival.

Interaction with Enzymes

This compound interacts with enzymes critical to nucleotide metabolism:

- Adenosine Kinase : It has been shown to inhibit adenosine kinase, an enzyme that plays a crucial role in the phosphorylation of adenosine, thereby affecting cellular energy metabolism and signaling pathways related to cancer and viral infections .

| Enzyme | Activity (nmol/mg-min) | Inhibition (K_i) |

|---|---|---|

| Adenosine Kinase | Varies by substrate | 0.8 μM |

Case Studies

- Antiviral Efficacy Against Herpes Simplex Virus (HSV) :

- Cancer Cell Line Response :

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-methyloxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKXGGWNDAGFGG-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.